Alpha-Ergocryptine vs. Simple Lysergic Acid Amides: 100-Fold Higher Potency at D2 Dopamine Receptors
Alpha-ergocryptine's D2 dopamine receptor potency differentiates it significantly from simpler lysergic acid amides. In a head-to-head cell culture study using GH4ZR7 cells transfected with rat D2 receptors, ergopeptide alkaloids (including alpha-ergocryptine) exhibited inhibition constants (K(I)) in the nanomolar range. In contrast, the lysergic acid amides ergine and ergonovine were 1/100th as potent, with their activity falling in the micromolar range, comparable to dopamine itself [1].
| Evidence Dimension | D2 Dopamine Receptor Binding Affinity |
|---|---|
| Target Compound Data | K(I) in the nanomolar range |
| Comparator Or Baseline | Lysergic acid amides (ergine and ergonovine): 1/100th as potent (micromolar range) |
| Quantified Difference | Approximately 100-fold greater potency for alpha-ergocryptine |
| Conditions | GH4ZR7 cells transfected with a rat D2 dopamine receptor, using the D2-specific radioligand [3H]YM-09151-2. |
Why This Matters
This 100-fold potency difference is critical for researchers requiring high-affinity D2 receptor engagement at low concentrations, ensuring robust and specific signaling in sensitive assays where off-target effects from high doses of weaker agonists would be unacceptable.
- [1] Larson BT, Harmon DL, Piper EL, Griffis LM, Bush LP. Alkaloid binding and activation of D2 dopamine receptors in cell culture. J Anim Sci. 1999;77(4):942-947. View Source
